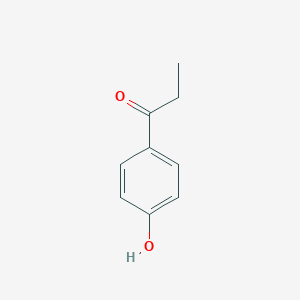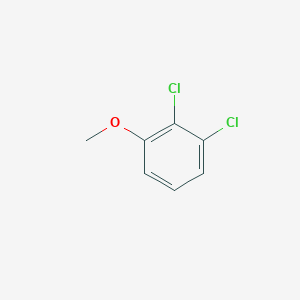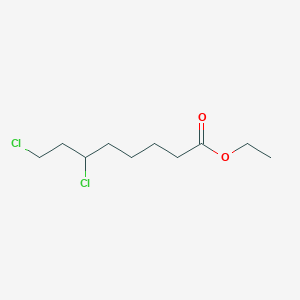
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene, also known as MPT or 7,8-dihydro-3-methoxy-7-prop-2-yl-1H-3,5-heptatriene, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory mediators and decrease pain sensitivity in animal models. In addition, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene. One area of interest is the development of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene-based drug delivery systems for the treatment of various diseases. Another area of interest is the synthesis of novel materials using 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene as a building block. In addition, further studies are needed to fully understand the mechanism of action of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene and its potential applications in medicine and other fields.
Conclusion:
In conclusion, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized through a multistep process and has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been used as a building block for the synthesis of novel materials and as a starting material for the synthesis of complex organic molecules. Further research is needed to fully understand the mechanism of action of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene and its potential applications in medicine and other fields.
Synthesemethoden
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene can be synthesized through a multistep process starting with the reaction of 2,4,4-trimethyl-1-pentene with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions involving reduction, bromination, and dehydrobromination to yield 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been studied for its potential applications in various fields, including medicine, materials science, and organic synthesis. In medicine, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been used as a starting material for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
126893-52-5 |
|---|---|
Produktname |
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-methoxy-7-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-10H,1-3H3 |
InChI-Schlüssel |
BTNDEOBBGXVTFK-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)C1C=CC=C(C=C1)OC |
Synonyme |
1,3,5-Cycloheptatriene,3-methoxy-7-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



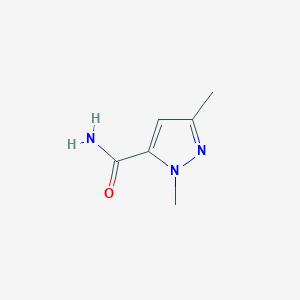

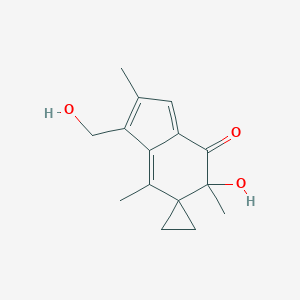
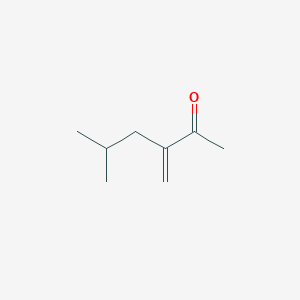
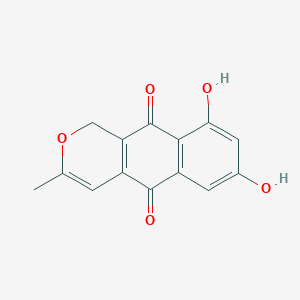
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
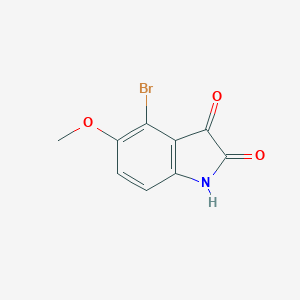
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
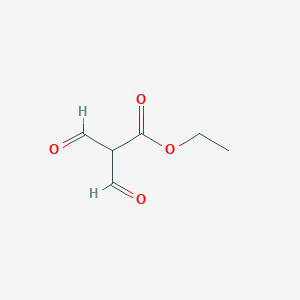
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)
